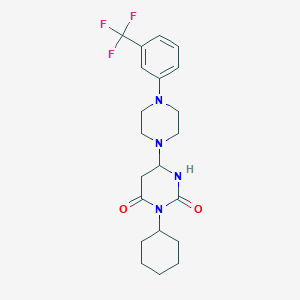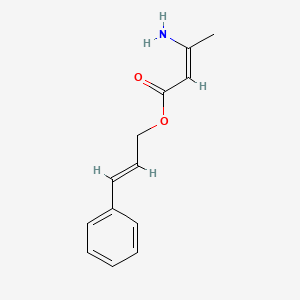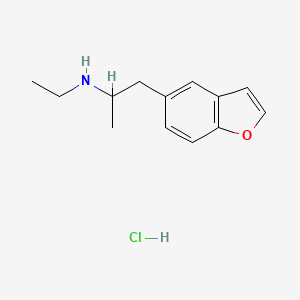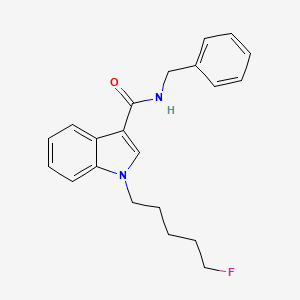
Boldenone Cypionate
Overview
Description
Boldenone Cypionate is a synthetic anabolic-androgenic steroid derived from testosterone. It is primarily used in veterinary medicine to promote muscle growth in animals. This compound is known for its ability to increase nitrogen retention, protein synthesis, and appetite, as well as stimulate the release of erythropoietin in the kidneys .
Scientific Research Applications
Boldenone Cypionate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth, nitrogen retention, and erythropoiesis.
Medicine: Investigated for potential therapeutic uses in conditions like muscle wasting and anemia.
Mechanism of Action
Target of Action
Boldenone Cypionate, like other anabolic androgenic steroids, primarily targets the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
This compound exhibits its effects by binding to the androgen receptor, which then regulates gene transcription . This binding results in a change in the expression of genes regulated by the AR, leading to changes in protein synthesis .
Biochemical Pathways
It is known that the activation of the ar can lead to various downstream effects, including increased protein synthesis, nitrogen retention, and stimulation of erythropoietin release .
Pharmacokinetics
It is known that the compound has a half-life of approximately 14 days . This long half-life is due to the slow release of the compound from the injection site into the systemic circulation .
Result of Action
The binding of this compound to the AR and the subsequent changes in gene transcription can lead to a variety of effects at the molecular and cellular levels. These effects include increased muscle mass and strength, improved bone density, and stimulation of linear growth and bone maturation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances, such as Vitamin C, can potentially mitigate some of the adverse effects associated with the use of this compound . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Boldenone Cypionate interacts with various enzymes and proteins in the body. It is derived from testosterone, which means it can interact with androgen receptors and other proteins that bind to testosterone . The nature of these interactions is largely determined by the structure of this compound, which includes a steroid skeleton that adopts specific conformations in its rings .
Cellular Effects
This compound can have various effects on cells. For example, it can influence cell function by interacting with androgen receptors, which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as androgen receptors. This can lead to changes in gene expression and potentially influence enzyme activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to testosterone metabolism, given its status as a testosterone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: Boldenone Cypionate is synthesized through the esterification of boldenone with cypionic acid. The reaction typically involves the use of a catalyst and an organic solvent. The process begins with the preparation of boldenone, which is then reacted with cypionic acid under controlled temperature and pressure conditions to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced equipment and technology. The process includes the purification of raw materials, precise control of reaction conditions, and rigorous quality control measures to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Boldenone Cypionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into other steroidal compounds.
Substitution: Substitution reactions can modify the functional groups attached to the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different biological activities and properties .
Comparison with Similar Compounds
Boldenone Undecylenate: Another ester of boldenone, known for its longer half-life and slower release.
Testosterone Cypionate: A testosterone ester with similar anabolic and androgenic properties.
Nandrolone Decanoate: An anabolic steroid with comparable effects on muscle growth and nitrogen retention.
Uniqueness: Boldenone Cypionate is unique due to its specific ester, which provides a balance between the rapid onset of action and sustained release. This makes it suitable for veterinary applications where consistent and prolonged effects are desired .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSXPMLTYTHGM-ZLQWOROUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747209 | |
| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106505-90-2 | |
| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key intermolecular interactions that govern the crystal packing of Boldenone Cypionate?
A1: The crystal structure of this compound, alongside Boldenone and other Boldenone esters, was investigated using single-crystal X-ray diffraction []. Analysis of the Hirshfeld surfaces and fingerprint plots revealed that hydrogen bonding interactions (H⋯H) are the dominant force influencing the crystal packing of these molecules. These are followed by weaker interactions involving oxygen and hydrogen atoms (O⋯H/H⋯O) and, to a lesser extent, carbon and hydrogen atoms (C⋯H/H⋯C) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


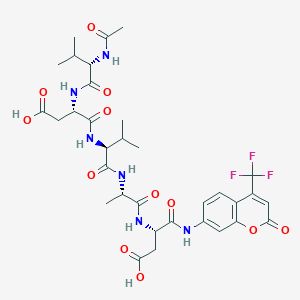
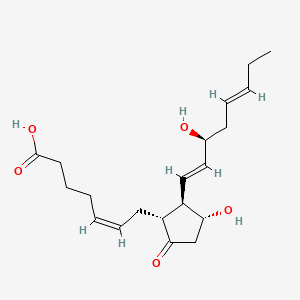
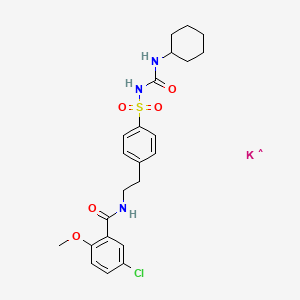
![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/no-structure.png)
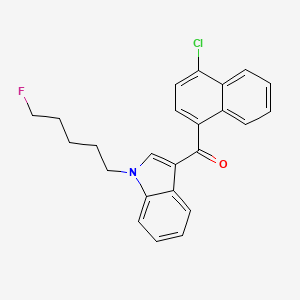
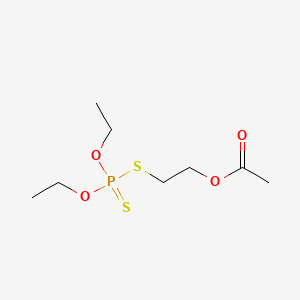
![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)


